2-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]-3-phenylpropanoic acid
Overview
Description
2-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]-3-phenylpropanoic acid: is a complex organic compound featuring a pyridine ring substituted with chlorine and trifluoromethyl groups, along with a phenylpropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]-3-phenylpropanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions, often starting with a halogenated pyridine derivative.
Introduction of the Phenylpropanoic Acid Moiety: The phenylpropanoic acid moiety is introduced via a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with the halogenated pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient and scalable synthesis, as well as the use of high-throughput screening to optimize reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]-3-phenylpropanoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the phenylpropanoic acid moiety.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can modify the phenylpropanoic acid moiety .
Scientific Research Applications
2-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]-3-phenylpropanoic acid has several scientific research applications:
Pharmaceuticals: The compound is investigated for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific molecular pathways.
Agrochemicals: The compound is used as an intermediate in the synthesis of agrochemicals, such as herbicides and insecticides.
Material Science: The compound’s unique chemical properties make it a candidate for use in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 2-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]-3-phenylpropanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in target proteins. The chlorine atom can participate in hydrogen bonding and other interactions, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: A precursor in the synthesis of the target compound, sharing the trifluoromethyl and chlorine substitutions on the pyridine ring.
2-Chloro-5-(trifluoromethyl)benzoic acid: Another compound with similar functional groups but differing in the core structure, which affects its chemical properties and applications.
Uniqueness
The presence of both trifluoromethyl and chlorine groups further enhances its reactivity and interaction with biological targets .
Properties
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-phenylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3NO2/c16-12-7-10(15(17,18)19)8-20-13(12)11(14(21)22)6-9-4-2-1-3-5-9/h1-5,7-8,11H,6H2,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVJHGORMXVVRNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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